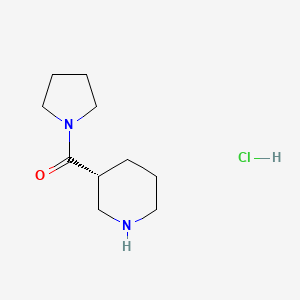
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate
Descripción general
Descripción
“(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO3 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A convenient procedure for the preparation of pyrrolidine derivatives has been suggested, which involves the use of cheap commercially available reagents .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of pyrrolidine derivatives is characterized by the stereogenicity of carbons, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Aplicaciones Científicas De Investigación
Catalytic Decarboxylation of α-Amino Acids
- Research Focus : This study explored a novel decarboxylation method for α-amino acids using 2-cyclohexen-1-one as a catalyst. It successfully generated optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine and (2R)-(−)-2-hydroxypropylamine, demonstrating a new pathway for synthesizing related structures (Hashimoto et al., 1986).
Neuroprotective Effects in Excitotoxic Neuronal Death
- Research Focus : This paper presents the use of a related compound, Aminopyrrolidine-2R,4R-dicarboxylated, as a selective agonist for metabotropic glutamate receptors. It highlights the compound's potential in protecting neurons against excitotoxic degeneration, which is crucial in the development of neuroprotective drugs (Battaglia et al., 1998).
Antimicrobial Agents
- Research Focus : Research on optically active isomers of 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-hydroxypyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid demonstrated potent antibacterial activities. The study concluded that the (3S)-hydroxypyrrolidinyl group significantly enhances PCA-anti-bacterial agent efficiency (Uno et al., 1987).
Facile Synthesis Methods
- Research Focus : This study described the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, illustrating the potential of related compounds in organic synthesis (Ge et al., 2006).
Development of Novel ACE Inhibitors
- Research Focus : A novel series of 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. One compound emerged as a potent non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).
GABA-Uptake Inhibitors
- Research Focus : The synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid showed potential as inhibitors of the GABA transport proteins GAT-1 and GAT-3. This study provides insights into the development of new pharmacological agents targeting these transporters (Zhao et al., 2005).
Propiedades
IUPAC Name |
ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKGWIMPWBXLF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)


![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)









![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)